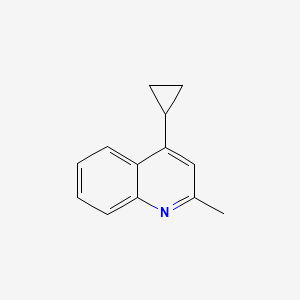
3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine: is a chemical compound with the molecular formula C12H13BrN2 It is a derivative of pyridine, featuring a bromine atom at the 3-position, a 2,5-dimethyl-1H-pyrrol-1-yl group at the 6-position, and an ethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-ethylpyridine followed by the introduction of the 2,5-dimethyl-1H-pyrrol-1-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the removal of the bromine atom or reduction of the pyrrole ring.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: De-brominated pyridine derivatives, reduced pyrrole rings.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study the interactions of pyridine derivatives with biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the pyrrole and pyridine rings suggests possible activity as enzyme inhibitors or receptor modulators, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-Bromo-2-ethylpyridine: Lacks the 2,5-dimethyl-1H-pyrrol-1-yl group, resulting in different reactivity and applications.
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine:
3-Bromo-6-(1H-pyrrol-1-yl)-2-ethylpyridine: Lacks the methyl groups on the pyrrole ring, leading to variations in steric and electronic properties.
Uniqueness: The presence of both the bromine atom and the 2,5-dimethyl-1H-pyrrol-1-yl group in 3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine imparts unique reactivity and potential applications. This combination allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H15BrN2 |
|---|---|
Poids moléculaire |
279.18 g/mol |
Nom IUPAC |
3-bromo-6-(2,5-dimethylpyrrol-1-yl)-2-ethylpyridine |
InChI |
InChI=1S/C13H15BrN2/c1-4-12-11(14)7-8-13(15-12)16-9(2)5-6-10(16)3/h5-8H,4H2,1-3H3 |
Clé InChI |
JAEFAGCPSYEUNK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=N1)N2C(=CC=C2C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Meropenem sodium carbonate [who-DD]](/img/structure/B14112465.png)
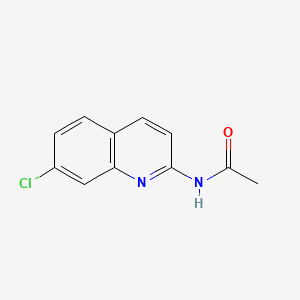
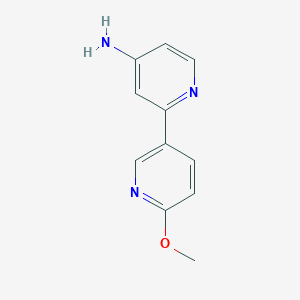
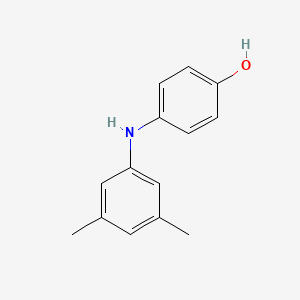
![Diethyl 2-[(4-fluorobenzyl)amino]malonate](/img/structure/B14112495.png)
![(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid](/img/structure/B14112501.png)
![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112504.png)
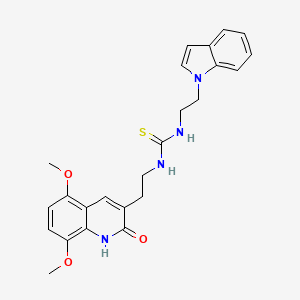
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112518.png)

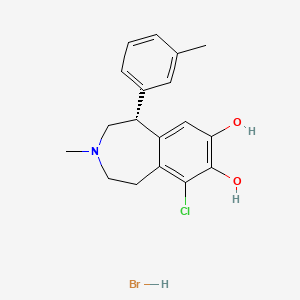

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B14112545.png)
